molecular formula C11H11FN2O B13301520 2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine

2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine

Cat. No.: B13301520
M. Wt: 206.22 g/mol
InChI Key: MWIVOGIWOJFUSR-UHFFFAOYSA-N
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Description

2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of 2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely based on the specific reaction conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine can be compared with other similar compounds, such as:

These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the ethylamine group in this compound makes it unique and may contribute to its specific applications and effects.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanamine

InChI

InChI=1S/C11H11FN2O/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5-6,13H2

InChI Key

MWIVOGIWOJFUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCN)F

Origin of Product

United States

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